Cas no 583-63-1 (3,5-Cyclohexadiene-1,2-dione)
3,5-Cyclohexadiene-1,2-dione structure
Product Name:3,5-Cyclohexadiene-1,2-dione
3,5-Cyclohexadiene-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Cyclohexadiene-1,2-dione
- 1,2-benzoquinone
- 2-benzoquinone
- o-Benzoquinone(8CI)
- o-Quinone
- SVD1LJ47R7
- CHEBI:17253
- UNII-SVD1LJ47R7
- 3,5-Cyclohexadiene-1,2-dione (9CI)
- cyclohexa-3,5-diene-1,2-dione
- 3,5-Cyclohexadiene-1,2-dione, radical ion(1-)
- o-Benzoquinone, racial ion(1-)
- BRN 2038185
- ortho-quinone
- [1,2]benzoquinone
- SCHEMBL113494
- 4-07-00-02063 (Beilstein Handbook Reference)
- o-Benzoquinone
- Q402601
- 20526-43-6
- o-Benzoquisemiquinone
- 3,5-cyclohexadien-1,2-dione
- ORTHO-BENZOQUINONE
- BENZOQUINONE, O-
- 583-63-1
- SCHEMBL12856677
- C02351
- DTXSID60894765
- InChI=1/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4
- WOAHJDHKFWSLKE-UHFFFAOYSA-N
- AKOS022504362
- benzo-1,2-quinone
-
- Inchi: 1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H
- InChI Key: WOAHJDHKFWSLKE-UHFFFAOYSA-N
- SMILES: O=C1C=CC=CC1=O
Computed Properties
- Exact Mass: 108.02112
- Monoisotopic Mass: 108.021129366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.1860 (rough estimate)
- Melting Point: 65°C (rough estimate)
- Boiling Point: 162.69°C (rough estimate)
- Refractive Index: 1.5017 (estimate)
- PSA: 34.14
3,5-Cyclohexadiene-1,2-dione Security Information
- Safety Term:A poison. Mutation data reported. When heated to decomposition it emits acrid smoke and irritating fumes.
3,5-Cyclohexadiene-1,2-dione Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
583-63-1 (3,5-Cyclohexadiene-1,2-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent